molecular formula C16H27NO5 B15238381 2-(9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-3-YL)acetic acid

2-(9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-3-YL)acetic acid

Cat. No.: B15238381
M. Wt: 313.39 g/mol
InChI Key: NETRLWKXKHITAM-UHFFFAOYSA-N
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Description

2-(9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-3-YL)acetic acid is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its unique combination of functional groups, including a tert-butoxycarbonyl (Boc) protecting group, an oxazolidine ring, and an acetic acid moiety. It is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[55]undecan-3-YL)acetic acid typically involves multiple stepsThe reaction conditions often include the use of coupling agents such as DCC (dicyclohexylcarbodiimide) and catalysts like palladium for specific steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures. The use of high-purity reagents and solvents is crucial to ensure the consistency and reproducibility of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-3-YL)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Cyclization: Formation of cyclic structures from linear precursors

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate), reducing agents like LiAlH4 (lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .

Scientific Research Applications

2-(9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-3-YL)acetic acid has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing reactive sites for further chemical modifications. The spirocyclic structure provides rigidity and stability, making it an ideal scaffold for drug design and development .

Comparison with Similar Compounds

Similar Compounds

    2-(9-(Tert-butoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecan-2-yl)acetic acid: Similar structure but with different ring connectivity.

    2-(9-(Tert-butoxycarbonyl)-4-oxo-1,5-dioxa-9-azaspiro[5.5]undec-2-en-2-yl)acetic acid: Contains an additional oxo group and a double bond .

Uniqueness

The uniqueness of 2-(9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-3-YL)acetic acid lies in its specific combination of functional groups and spirocyclic structure. This combination imparts unique reactivity and stability, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C16H27NO5

Molecular Weight

313.39 g/mol

IUPAC Name

2-[9-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-9-azaspiro[5.5]undecan-3-yl]acetic acid

InChI

InChI=1S/C16H27NO5/c1-15(2,3)22-14(20)17-8-6-16(7-9-17)5-4-12(11-21-16)10-13(18)19/h12H,4-11H2,1-3H3,(H,18,19)

InChI Key

NETRLWKXKHITAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(CO2)CC(=O)O)CC1

Origin of Product

United States

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